solubility of Ethyl [(3-methylphenyl)amino]acetate in organic solvents
solubility of Ethyl [(3-methylphenyl)amino]acetate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl [(3-methylphenyl)amino]acetate in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
Ethyl [(3-methylphenyl)amino]acetate (CAS No. 21911-66-0) is an organic compound with significance as a potential intermediate in the synthesis of various biologically active molecules.[1] Its molecular structure, featuring an aromatic ring, a secondary amine, and an ester group, imparts a unique combination of polarity and lipophilicity. Understanding the solubility of this compound in different organic solvents is paramount for its application in drug development, chemical synthesis, and purification processes.[2] Solubility dictates the choice of reaction media, the efficiency of crystallization for purification, and the feasibility of formulation strategies.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of Ethyl [(3-methylphenyl)amino]acetate, offering valuable insights for researchers, scientists, and drug development professionals.
1. Physicochemical Properties of Ethyl [(3-methylphenyl)amino]acetate
A molecule's solubility is intrinsically linked to its physicochemical properties. The key properties of Ethyl [(3-methylphenyl)amino]acetate are summarized below:
| Property | Value | Source |
| Molecular Formula | C11H15NO2 | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Polar Surface Area | 38.3 Ų | [1] |
| Refractive Index | 1.545 | [1] |
| Density | 1.084 g/cm³ | [1] |
The XLogP3 value of 2.6 indicates a moderate lipophilicity, suggesting that the compound will have appreciable solubility in a range of organic solvents but limited solubility in water.[1] The presence of one hydrogen bond donor (the N-H group) and three hydrogen bond acceptors (the two oxygen atoms of the ester group and the nitrogen atom) suggests that hydrogen bonding will play a significant role in its interactions with protic and other hydrogen-bonding solvents.[1]
2. Theoretical Framework for Solubility Prediction
The age-old axiom "like dissolves like" provides a foundational, qualitative understanding of solubility.[4][5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. For a more quantitative and predictive approach, the Hansen Solubility Parameters (HSP) offer a powerful framework.[4][6]
HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is given by the equation: δt² = δD² + δP² + δH²[6]
The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances (e.g., a solute and a solvent) in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.[6]
Caption: Hansen Solubility Space illustrating the relationship between a solute and potential solvents.
For complex molecules, especially in the pharmaceutical industry, more advanced computational models like COSMO-RS (Conductor-like Screening Model for Real Solvents) and UNIFAC (UNIQUAC Functional-group Activity Coefficients) are employed for more accurate solubility predictions.[7][8][9][10][11] These models use quantum chemical calculations and group contribution methods, respectively, to predict thermodynamic properties, including solubility.[10][12]
3. Predicted Solubility Profile in Common Organic Solvents
While experimental data for Ethyl [(3-methylphenyl)amino]acetate is not widely published, we can predict its solubility based on its physicochemical properties and the Hansen Solubility Parameters of common solvents. The compound's moderate polarity and hydrogen bonding capability suggest it will be most soluble in moderately polar solvents, particularly those that can act as hydrogen bond acceptors.
| Solvent | Class | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility |
| n-Hexane | Non-polar | 14.9 | 0.0 | 0.0 | Low |
| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | Moderate |
| Diethyl Ether | Ether | 14.5 | 2.9 | 4.6 | Moderate-High |
| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 | High |
| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | High |
| Acetone | Ketone | 15.5 | 10.4 | 7.0 | High |
| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 | High |
| Acetonitrile | Nitrile | 15.3 | 18.0 | 6.1 | Moderate |
| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 | Moderate |
| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | Moderate |
| Methanol | Alcohol | 15.1 | 12.3 | 22.3 | Moderate-Low |
| Water | Protic | 15.5 | 16.0 | 42.3 | Very Low |
HSP values are sourced from established databases.[13][14]
4. Experimental Determination of Solubility: A Standard Protocol
To obtain definitive solubility data, experimental determination is essential. The shake-flask method is a widely accepted "gold standard" for measuring equilibrium solubility.[15]
Objective: To determine the equilibrium solubility of Ethyl [(3-methylphenyl)amino]acetate in a given organic solvent at a specific temperature.
Materials:
-
Ethyl [(3-methylphenyl)amino]acetate
-
Selected organic solvent (e.g., Ethyl Acetate)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)
Protocol:
-
Preparation: Add an excess amount of Ethyl [(3-methylphenyl)amino]acetate to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered sample with the mobile phase (for HPLC analysis) or a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Experimental workflow for the shake-flask solubility determination method.
5. Discussion and Practical Implications
The predicted solubility profile provides actionable insights for various applications:
-
Reaction Solvent Selection: For chemical synthesis, solvents in which the starting materials are highly soluble are generally preferred. Based on the predictions, solvents like THF, dichloromethane, and ethyl acetate would be excellent candidates for reactions involving Ethyl [(3-methylphenyl)amino]acetate.
-
Crystallization and Purification: Recrystallization is a common technique for purifying solid compounds.[16] An ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. A solvent pair, such as toluene/hexane or ethyl acetate/hexane, could be effective. The compound would be dissolved in the "good" solvent (toluene or ethyl acetate) at an elevated temperature, and the "anti-solvent" (hexane) would be added to induce crystallization upon cooling.[16]
-
Chromatography: In chromatographic separations, the choice of mobile phase is critical.[17][18] The solubility data helps in selecting appropriate solvents for the mobile phase to ensure the analyte remains dissolved and interacts effectively with the stationary phase.
-
Drug Formulation: In early-stage drug development, understanding solubility in various pharmaceutically acceptable solvents is crucial for developing liquid formulations or for processes like spray drying.[2]
References
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility. Retrieved January 27, 2026, from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3826097, Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119964, 2-[Ethyl(3-methylphenyl)amino]ethyl acetate. Retrieved January 27, 2026, from [Link]
- J. Am. Chem. Soc. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
-
SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. Retrieved January 27, 2026, from [Link]
-
Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved January 27, 2026, from [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved January 27, 2026, from [Link]
-
Hansen Solubility. (n.d.). HSP for Beginners. Retrieved January 27, 2026, from [Link]
- Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo.
- Google Patents. (1992). Method for crystallization of amino acids.
- University of California, Davis. (n.d.).
-
National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved January 27, 2026, from [Link]
- ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
-
National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved January 27, 2026, from [Link]
- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
-
APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved January 27, 2026, from [Link]
-
SCM. (2025). Using the UNIFAC program. Retrieved January 27, 2026, from [Link]
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 27, 2026, from [Link]
- University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved January 27, 2026, from [Link]
- ResearchGate. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The experimental solubility and COSMO-RS predicted solubility in DES....
- Unknown. (n.d.).
-
Hansen Solubility. (n.d.). Hansen solubility parameters. Retrieved January 27, 2026, from [Link]
- Springer. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning.
-
PubMed. (n.d.). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. Retrieved January 27, 2026, from [Link]
- Molnar Institute. (n.d.).
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved January 27, 2026, from [Link]
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Retrieved January 27, 2026, from [Link]
- ResearchGate. (n.d.). Chapter 12. Solvent Selection and Method Development.
- ACS Publications. (n.d.).
- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
- YouTube. (2020). Activity Coefficient Models - NRTL UNIQUAC UNIFAC.
- Park, K. (2000). Hansen Solubility Parameters 2000.pdf.
- Chem-Impex. (n.d.). Ethyl (2-amino-4-thiazolyl)
Sources
- 1. echemi.com [echemi.com]
- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 3. youtube.com [youtube.com]
- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 5. chem.ws [chem.ws]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. scm.com [scm.com]
- 8. zenodo.org [zenodo.org]
- 9. scm.com [scm.com]
- 10. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. specialchem.com [specialchem.com]
- 14. kinampark.com [kinampark.com]
- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 18. molnar-institute.com [molnar-institute.com]
